Enhanced Lipophilicity (LogP) Drives Membrane Permeability and Pharmacokinetic Profile
The target compound exhibits a substantially higher lipophilicity than its closest non-methylated fluorinated analog. This is critical for optimizing the permeability and oral bioavailability of drug candidates derived from this building block. The quantified difference in LogP directly supports the selection of this compound when increased hydrophobicity is required in a synthetic route .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.77 or XLogP3-AA = 2.3 [1] |
| Comparator Or Baseline | 3-(Trifluoromethoxy)benzamide (CAS 658-91-3): LogP = 1.684 [2]. 3-Methylbenzamide (CAS 618-47-3): LogP = 1.96 . |
| Quantified Difference | ∆LogP = +1.086 vs. 3-(trifluoromethoxy)benzamide [REFS-1, REFS-3]. ∆LogP = +0.81 vs. 3-methylbenzamide [REFS-1, REFS-4]. |
| Conditions | Computed Crippen fragmentation or XLogP3 method. |
Why This Matters
A higher LogP indicates significantly increased cell membrane permeability, a key determinant for accessing intracellular targets in early-stage drug discovery programs.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA = 2.3 for CID 46737539. View Source
- [2] Cheméo. (2025). Chemical Properties of 3-(Trifluoromethoxy)benzamide (CAS 658-91-3). logPoct/wat = 1.684. View Source
